![molecular formula C15H11ClF4N2 B2591338 N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride CAS No. 1274948-02-5](/img/structure/B2591338.png)
N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride” is a fluorinated compound, which means it contains fluorine atoms. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of aromatic rings (due to the phenyl groups), a double bond (due to the iminoprop-1-enyl group), and fluorine atoms attached to the carbon atoms of the aromatic rings .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted. It might undergo reactions typical of aromatic compounds, imines, and fluorinated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a fluorinated compound, it might exhibit high stability, low reactivity, and unique electronic properties .Applications De Recherche Scientifique
Antifungal Drug Development
The compound’s structure suggests potential antifungal activity. Researchers can investigate its efficacy against fungal infections, especially those resistant to existing drugs. By modifying the functional groups, scientists may enhance its antifungal properties and reduce side effects .
Late-Stage Functionalization
Given the side effects associated with Voriconazole (VN) , researchers have explored late-stage functionalization of VN derivatives. The compound , VN-CHO , was synthesized through photoredox-catalyzed hydroxymethylation. Its formyl group provides a promising site for further functionalization, expanding VN’s therapeutic potential .
HIV Inhibition
Indole derivatives, including compounds related to our target, have been evaluated for their anti-HIV activity. Researchers can explore whether VN-CHO exhibits any inhibitory effects against HIV-1 and HIV-2 strains. In vitro studies could shed light on its potential as an antiviral agent .
Antibacterial Properties
Considering the compound’s structural features, it may also possess antibacterial properties. Researchers could assess its effectiveness against bacterial strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa. This investigation would contribute to our understanding of its broader biological activity .
Organic Synthesis
The synthesis of VN-CHO involves photoredox reactions and NMR spectroscopy. Researchers interested in organic synthesis can explore its reactivity, reaction mechanisms, and potential applications in other synthetic pathways .
Medicinal Chemistry
Finally, medicinal chemists can study the compound’s pharmacokinetics, toxicity, and interactions. By optimizing its structure, they may develop novel derivatives with improved drug-like properties for various therapeutic indications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-3-(2,4-difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h1-9,20H;1H/b6-1+,21-7?; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERNZQYCIILMBY-OQAFFUSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=CC=NC2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N/C=C/C=NC2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2591256.png)
![(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591257.png)
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2591259.png)
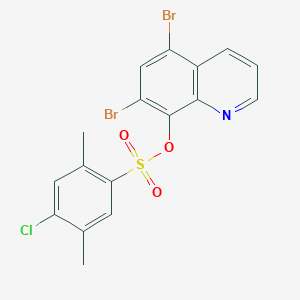
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)
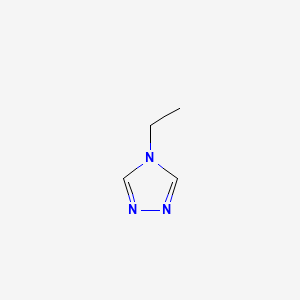
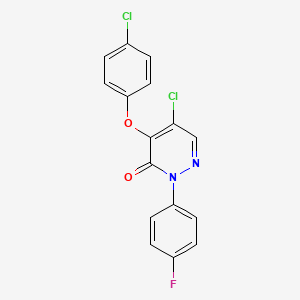
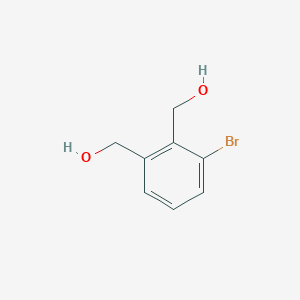

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2591270.png)
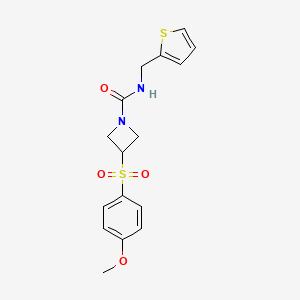
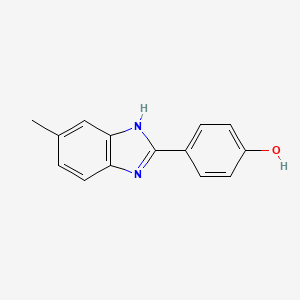
![N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2591274.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2591278.png)